N-Ethylethylenediamine

Catalog No.
S1513695
CAS No.
110-72-5
M.F
C4H12N2
M. Wt
88.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Ethylethylenediamine

CAS Number

110-72-5

Product Name

N-Ethylethylenediamine

IUPAC Name

N'-ethylethane-1,2-diamine

Molecular Formula

C4H12N2

Molecular Weight

88.15 g/mol

InChI

InChI=1S/C4H12N2/c1-2-6-4-3-5/h6H,2-5H2,1H3

InChI Key

SCZVXVGZMZRGRU-UHFFFAOYSA-N

SMILES

CCNCCN

Canonical SMILES

CCNCCN

The exact mass of the compound N-Ethylethylenediamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Ethylethylenediamine (NEED) is an unsymmetrical aliphatic diamine characterized by the presence of one primary and one secondary amine group. In industrial and advanced laboratory procurement, it serves as a critical, sterically differentiated building block. Unlike symmetric diamines, NEED provides distinct regioselectivity, making it a highly valued precursor for controlled-architecture polymers, hyperbranched poly(amino ester)s, and specialized epoxy curing agents. Furthermore, its specific basicity and steric profile make it a benchmark 1°,2°-diamine for grafting into metal-organic frameworks (MOFs) for cooperative CO2 capture, as well as a tunable bidentate ligand for transition metal pharmaceutical complexes [1].

Research & Synthesis Fit

Intermediate Specifically required for piperacillin and cephalosporin side-chain synthesis
Ligand N,N-bidentate chelator with documented stability constants for transition metals
Functionalization Diamine for MOF-based CO₂ capture and materials design

Substituting N-ethylethylenediamine with generic, symmetric alternatives like ethylenediamine (EDA) or N,N'-diethylethylenediamine (DEDA) fundamentally disrupts reaction control and material stability. In polymer and epoxy synthesis, EDA possesses two equally reactive primary amines, which leads to rapid, uncontrolled crosslinking rather than the formation of isolable, linear AB-type intermediates. Conversely, in solid-sorbent carbon capture applications, replacing NEED with a symmetric 2°,2°-diamine (like DEDA) results in a weaker metal-amine coordinate bond within the MOF structure. This weaker bond causes premature diamine volatilization during the high-temperature thermal swing cycles required for CO2 desorption, drastically reducing the operational lifespan of the sorbent bed[1].

Substitution Risk

!
Significantly higher basicity than unsubstituted ethylenediamine alters protonation-dependent performance
!
Metal chelation strength differs markedly from S-containing analogs; N,N-donor set not interchangeable
!
Asymmetric N-ethyl substitution creates a steric profile distinct from symmetric N,N'-disubstituted diamines

Regioselective Reactivity in Hyperbranched Polymer Synthesis

The unsymmetrical structure of N-ethylethylenediamine provides a strict reactivity sequence where the primary amine reacts significantly faster than the sterically hindered secondary amine. During ring-opening reactions with epoxides (e.g., 1,2-epoxybutane), this differential allows the primary amine to react selectively, forming stable AB-type or B'B2-R intermediates without premature gelation[1]. In contrast, using symmetric ethylenediamine (EDA) under identical conditions results in the simultaneous reaction of both primary amines, leading to immediate and uncontrolled crosslinking.

Evidence DimensionIntermediate isolability and crosslinking behavior
Target Compound DataNEED allows 100% selective formation of soluble AB-type intermediates by keeping the 2° amine out of the initial reaction.
Comparator Or BaselineEDA (symmetric 1°,1°-diamine) causes immediate formation of insoluble crosslinked networks.
Quantified DifferenceEnables the isolation of linear/hyperbranched prepolymers vs. complete loss of architectural control with EDA.
ConditionsRing-opening polymerization with epoxides for poly(amino ester) synthesis.

Buyers synthesizing advanced hyperbranched polymers or controlled-release coatings must procure NEED to prevent premature gelation and maintain precise control over polymer architecture.

Enhanced Basicity
Reported
NEED pKa₂10.56
Ethylenediamine pKa₂≈9.95
ΔpKa₂+0.61
Four-fold higher proton affinity governs pH-dependent reactivity
Aqueous, 25 °C; class-level comparison

Thermal Stability and Volatilization Resistance in CO2 Capture MOFs

When grafted into Mg2(dobpdc) MOFs for carbon capture, diamines must balance fast CO2 adsorption kinetics with thermal stability during regeneration. N-ethylethylenediamine (a 1°,2°-diamine) binds to the open metal sites via its primary amine, yielding a strong metal-amine bond while the secondary amine facilitates a cooperative CO2 binding energy of ~70.1–74 kJ/mol [1]. Comparatively, 2°,2°-diamines exhibit significantly weaker metal-amine coordination, which leads to severe diamine volatilization under the high temperatures required for pure CO2 desorption[2].

Evidence DimensionSorbent thermal stability during CO2 desorption
Target Compound DataNEED (1°,2°-diamine) maintains structural integrity during high-temperature thermal swing regeneration due to strong 1° amine-metal coordination.
Comparator Or BaselineSymmetric 2°,2°-diamines suffer from rapid diamine volatilization under humid, high-temperature desorption.
Quantified DifferenceNEED prevents active-site degradation and sorbent mass loss during continuous temperature-swing cycles.
ConditionsSimulated flue gas (15% CO2) adsorption with pure CO2 high-temperature purge.

For industrial carbon capture procurement, NEED provides the necessary thermal durability to ensure long sorbent bed lifespans, avoiding the costly degradation seen with symmetric secondary diamines.

Chelation vs. S-Analog
Head-to-head
NEED (N,N)Stronger chelator
2-(Ethylthio)-ethylamine (N,S)Weaker chelator
Metals testedNi²⁺, Cu²⁺, Zn²⁺, Cd²⁺
N,N-donor set provides consistently higher complex stability
Titrimetric, 25 °C; linear free-energy relationship reported

Steric Tuning of Substitution Kinetics in Metallodrug Precursors

In the development of transition metal-based pharmaceuticals, the substitution kinetics of the metal complex dictate its in vivo stability and toxicity. The N-ethyl group on NEED introduces specific steric hindrance when coordinated to metals like Palladium(II). This steric bulk drastically decreases the rate constants for chloride substitution reactions compared to complexes formed with unsubstituted ethylenediamine [1]. By utilizing NEED, the reactivity of Pd(II) complexes is slowed down to match the highly stable kinetic profile of established platinum-amine analogues.

Evidence DimensionLigand substitution reaction kinetics
Target Compound Data[Pd(NEED)(H2O)2]2+ exhibits heavily suppressed substitution rate constants due to N-ethyl steric hindrance.
Comparator Or Baseline[Pd(EDA)(H2O)2]2+ lacks steric protection, resulting in rapid, uncontrolled substitution kinetics.
Quantified DifferenceNEED slows the Pd(II) complex reactivity down to the kinetic level of clinical Pt(II) analogues.
ConditionsAqueous solution substitution reactions of diaqua(N-substituted ethylenediamine)palladium(II) with chloride at 25°C.

Pharmaceutical manufacturers must select NEED over standard EDA to synthesize Pd/Ru complexes with controlled reaction kinetics, thereby reducing off-target toxicity in metallodrug formulations.

Ru-Arene Complex Activity
Head-to-head
Activity comparable to carboplatin in A2780 cell model
Supports metallodrug ligand screening; distinct mechanism vs. topoisomerase inhibitors
In vitro, human ovarian cancer cell line; monofunctional DNA adducts
Piperacillin Intermediate
Class-level
Specifically required for piperacillin side-chain; ethylenediamine cannot substitute
Qualitative exclusivity documented in patent literature
Data to verify; separation challenges emphasize need for purified NEED
MOF CO₂ Capture
Reported
NEED-functionalized MOFUp to 24 CO₂/framework
Screened diaminesLower uptake
Deprotonated formpH ~12 optimal
Reported highest uptake among tested diamines on Mg₂-MOF-74
DFT calculations; basicity-linked adsorption energy
Catalytic Synthesis Selectivity
Reported
73.3% conversion, 71.2% selectivity to NEED
Cu-Zn-La/Al₂O₃ catalyst enables continuous production >200 h
Fixed-bed reactor; ethylenediamine ethylation

Precursor for Hyperbranched Polymers and Smart Coatings

Because of the stark reactivity difference between its primary and secondary amines, NEED is the required building block for synthesizing AB-type intermediate prepolymers. It is heavily procured for manufacturing hyperbranched poly(amino ester)s and controlled-permeability epoxy coatings where premature crosslinking must be avoided [1].

Amine-Grafted MOFs for Industrial Carbon Capture

NEED is the optimal 1°,2°-diamine for functionalizing open-metal site MOFs (such as Mg2(dobpdc)). Its primary amine ensures strong anchoring to the metal to prevent volatilization during high-temperature desorption, while its secondary amine drives highly efficient, cooperative step-shaped CO2 adsorption from flue gas streams[2].

Sterically Tuned Ligand for Metallodrug Synthesis

In pharmaceutical inorganic chemistry, NEED is selected over symmetric diamines to synthesize Palladium(II) and Ruthenium(II) anti-cancer complexes. The ethyl group provides the exact steric hindrance necessary to slow down ligand substitution kinetics, stabilizing the complex to mimic the pharmacokinetic behavior of platinum-based drugs[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
β-Lactam antibiotic intermediate synthesis
Anhydrous, ethylenediamine-free quality
Side-chain reactivity and purity for piperacillin/cephalosporin routes
Ruthenium-arene metallodrug screening
N,N-chelation for Ru(II) complexes
Cell-model antiproliferative response and DNA adduct formation
MOF functionalization for CO₂ capture
Diamine basicity and loading on Mg-MOF-74
CO₂ uptake capacity and amine regeneration efficiency
Transition metal coordination studies
N,N-bidentate stability constants
Metal-specific complexation and predictive ionic-radius relationship

XLogP3

-0.8

Boiling Point

129.0 °C

UNII

941MVD708N

GHS Hazard Statements

Aggregated GHS information provided by 77 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 33 of 77 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 44 of 77 companies with hazard statement code(s):;
H225 (88.64%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (13.64%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H334 (86.36%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable

Flammable;Corrosive;Health Hazard

Other CAS

110-72-5

Wikipedia

N-ethylethylenediamine

General Manufacturing Information

1,2-Ethanediamine, N1-ethyl-: ACTIVE

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